molecular formula C8H14O2 B14603555 1-(Dimethoxymethyl)cyclopent-1-ene CAS No. 60638-18-8

1-(Dimethoxymethyl)cyclopent-1-ene

Katalognummer: B14603555
CAS-Nummer: 60638-18-8
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: DJAUMGVPGXFOMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a dimethoxymethyl group

Vorbereitungsmethoden

The synthesis of 1-(Dimethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via electrophilic addition, where the dimethoxymethyl group is introduced to the cyclopentene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production.

Analyse Chemischer Reaktionen

1-(Dimethoxymethyl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can convert the compound into cyclopentane derivatives using hydrogenation catalysts like palladium on carbon.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or lithium aluminum hydride.

Major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentanes.

Wissenschaftliche Forschungsanwendungen

1-(Dimethoxymethyl)cyclopent-1-ene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, providing insights into the behavior of cyclopentene derivatives in biological systems.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 1-(Dimethoxymethyl)cyclopent-1-ene exerts its effects involves the interaction of its functional groups with various molecular targets. The dimethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. Pathways involved include electrophilic addition and nucleophilic substitution, which are fundamental to its chemical behavior.

Vergleich Mit ähnlichen Verbindungen

1-(Dimethoxymethyl)cyclopent-1-ene can be compared to other cyclopentene derivatives such as:

    Cyclopentene: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.

    Cyclopentadiene: Contains two double bonds, leading to different reactivity and applications, particularly in the formation of metallocenes.

    Cyclopentanone: An oxidized form of cyclopentene, used primarily as a solvent and intermediate in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

60638-18-8

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-(dimethoxymethyl)cyclopentene

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)7-5-3-4-6-7/h5,8H,3-4,6H2,1-2H3

InChI-Schlüssel

DJAUMGVPGXFOMM-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CCCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.